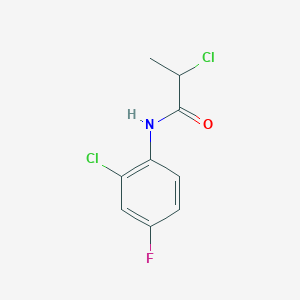

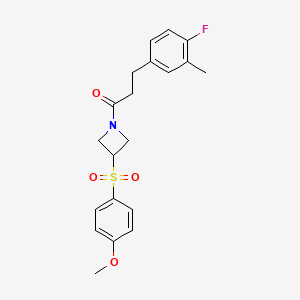

![molecular formula C10H21NO2 B2915761 2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol CAS No. 1266693-54-2](/img/structure/B2915761.png)

2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol, also known as (R)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is used as a muscle relaxant and antispastic agent in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. In addition to its clinical applications, (R)-baclofen has also been extensively studied for its potential therapeutic effects in other areas such as addiction, pain, and anxiety.

Aplicaciones Científicas De Investigación

Biofuel Production

Engineered Ketol-acid Reductoisomerase and Alcohol Dehydrogenase for Biofuel : Research has demonstrated the conversion of glucose to isobutanol, a leading candidate biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. This process overcomes previous limitations of aerobic conditions for isobutanol production, utilizing engineered enzymes for an NADH-dependent pathway, enabling 100% theoretical yield, higher titer, and productivity for biofuel commercialization (Bastian et al., 2011).

Antimalarial Activity

Synthesis of Aminoalcohols for Antimalarial Activity : A variety of 2-amino-3-arylpropan-1-ols were synthesized and evaluated for their antimalarial activity. Although many exhibited weak activity, some showed moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential for further exploration of similar compounds in antimalarial research (D’hooghe et al., 2011).

Polymer Chemistry

N-Heterocyclic Carbene-Organocatalyzed Polymerization : Commercial aminoalcohols were used as direct initiators for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to metal-free α-hydroxy-ω-amino telechelics and block copolymers. This showcases the utility of aminoalcohols in creating polymers with specific end-group functionality, expanding the toolbox for material science and engineering (Bakkali-Hassani et al., 2018).

Vibrational and Quantum Chemical Investigations

Study of Hydrogen Bonded Complexes : The hydrogen bonded molecular complex involving similar structural motifs was analyzed to understand the formation and properties of bis(1–hydroxy–2–methylpropan–2–aminium)selenate. This research combines X-ray diffraction, vibrational spectroscopy, and quantum chemical studies to explore the structure, vibrations, and interactions within hydrogen-bonded complexes, contributing to the broader field of supramolecular chemistry (Thirunarayanan et al., 2017).

Propiedades

IUPAC Name |

2-[[1-(hydroxymethyl)cyclopentyl]amino]-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,7-12)11-10(8-13)5-3-4-6-10/h11-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPUYDRKXDNNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC1(CCCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

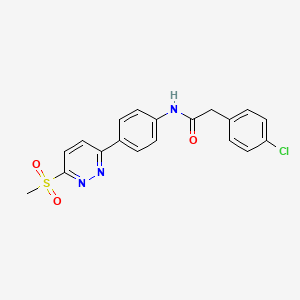

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915678.png)

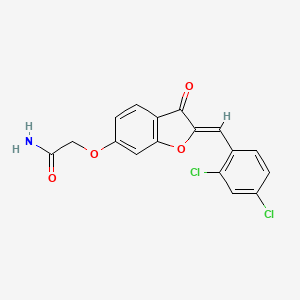

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

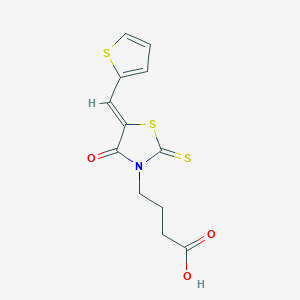

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)